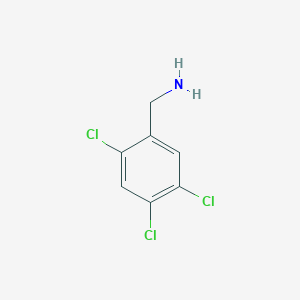

(2,4,5-Trichlorophenyl)methanamine

Description

BenchChem offers high-quality (2,4,5-Trichlorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4,5-Trichlorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2903-49-3 |

|---|---|

Molecular Formula |

C7H6Cl3N |

Molecular Weight |

210.5 |

IUPAC Name |

(2,4,5-trichlorophenyl)methanamine |

InChI |

InChI=1S/C7H6Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |

InChI Key |

HGUKVMIKEJYWFM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CN |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

(2,4,5-Trichlorophenyl)methanamine material safety data sheet

An In-Depth Technical Guide to the Material Safety of (2,4,5-Trichlorophenyl)methanamine

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for (2,4,5-Trichlorophenyl)methanamine. This guide has been meticulously compiled by a Senior Application Scientist to provide a robust safety framework. The information herein is synthesized from data on the closely related structural analog, 2,4,5-Trichloroaniline, and the broader class of chlorinated aromatic amines. This document is intended to empower researchers with a conservative and scientifically grounded approach to handling this compound, emphasizing the precautionary principle in the absence of complete data.

Section 1: Chemical Identification and Structural Analogy

(2,4,5-Trichlorophenyl)methanamine is a chlorinated aromatic amine. Its core structure is a benzene ring substituted with three chlorine atoms and a methanamine group.

-

IUPAC Name: (2,4,5-Trichlorophenyl)methanamine

-

CAS Number: 2903-49-3[1]

-

Molecular Formula: C₇H₆Cl₃N

-

Molecular Weight: 210.49 g/mol [1]

-

InChI Key: HGUKVMIKEJYWFM-UHFFFAOYSA-N[1]

Structural Analog for Hazard Assessment:

Due to the lack of specific safety data for (2,4,5-Trichlorophenyl)methanamine, this guide will heavily reference the known hazards of 2,4,5-Trichloroaniline (CAS Number: 636-30-6).[2][3] This compound shares the same 2,4,5-trichlorinated phenyl ring, with the primary structural difference being a direct amino group (-NH₂) versus a methanamine group (-CH₂NH₂). This structural similarity suggests a comparable toxicological profile, particularly concerning systemic effects and environmental fate. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[4][5]

Section 2: Inferred Hazard Assessment and GHS Classification

Based on the documented hazards of 2,4,5-Trichloroaniline, a precautionary GHS classification for (2,4,5-Trichlorophenyl)methanamine is proposed below. Researchers should handle this compound, at a minimum, as if it possesses these hazards.

Pictograms:

Signal Word: Danger

Inferred Hazard Statements:

-

H301: Toxic if swallowed. (Based on 2,4,5-Trichloroaniline)[3][6]

-

H311: Toxic in contact with skin. (Based on 2,4,5-Trichloroaniline)[3][6]

-

H331: Toxic if inhaled. (Based on 2,4,5-Trichloroaniline)[3][6]

-

H373: May cause damage to organs through prolonged or repeated exposure. (Based on 2,4,5-Trichloroaniline)[3][7]

-

H410: Very toxic to aquatic life with long-lasting effects. (Based on 2,4,5-Trichloroaniline)[2][6]

Precautionary Statements:

A comprehensive set of precautionary statements is warranted:

-

Prevention: P260, P264, P270, P271, P273, P280[2]

-

Response: P301+P310, P302+P352, P304+P340, P311, P314, P361+P364, P391[2]

-

Storage: P403+P233, P405[2]

-

Disposal: P501[2]

Section 3: Synthesized Toxicological Profile

The primary toxicological concerns for (2,4,5-Trichlorophenyl)methanamine are inferred from its structural analog, 2,4,5-Trichloroaniline, and the broader class of chlorinated aromatic amines.

-

Acute Toxicity: 2,4,5-Trichloroaniline is classified as toxic via oral, dermal, and inhalation routes.[3][6] It is readily absorbed through the skin.[5] Therefore, it must be assumed that (2,4,5-Trichlorophenyl)methanamine is also highly toxic through all primary exposure routes.

-

Chronic Toxicity: Prolonged or repeated exposure to 2,4,5-Trichloroaniline may cause organ damage.[3][7] The target organs are not specified in the available literature, but for aromatic amines in general, the liver, kidneys, and hematopoietic system are often affected.

-

Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic and mutagenic potential.[4][5] While no specific data exists for (2,4,5-Trichlorophenyl)methanamine, it should be handled as a potential carcinogen and mutagen.

-

Environmental Toxicity: 2,4,5-Trichloroaniline is very toxic to aquatic life with long-lasting effects.[2][6] Due to its chlorinated aromatic structure, (2,4,5-Trichlorophenyl)methanamine is expected to be persistent in the environment and exhibit significant ecotoxicity.

Section 4: Safe Handling and Engineering Controls

Given the inferred high toxicity, a stringent approach to handling is mandatory. This compound should be treated as a highly potent active pharmaceutical ingredient (HPAPI).

Engineering Controls:

-

Primary Containment: All handling of solid material (weighing, transfers) must be conducted in a containment device such as a glove box or a ventilated balance enclosure.

-

Secondary Containment: All work with solutions should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure good general laboratory ventilation. The handling areas for potent compounds should ideally be under negative pressure relative to surrounding areas.

Personal Protective Equipment (PPE):

-

Gloves: Use double gloving with nitrile gloves. Ensure gloves are changed frequently and immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles and a face shield are required when handling the solid or concentrated solutions.

-

Lab Coat: A dedicated lab coat for potent compound work is required. It should be professionally laundered and not taken out of the laboratory.

-

Respiratory Protection: If there is any risk of aerosol generation outside of a primary containment device, a properly fitted respirator (e.g., N95 or higher) is necessary.

Experimental Protocols: Safe Handling Procedures

-

Weighing:

-

Perform all weighing operations within a ventilated balance enclosure or glove box.

-

Use disposable weigh boats or papers.

-

After weighing, carefully seal the container of the stock material.

-

Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

-

-

Solution Preparation:

-

Prepare solutions in a chemical fume hood.

-

Add the solid compound to the solvent slowly to avoid splashing.

-

Ensure the container is securely capped and labeled with the compound name, concentration, and appropriate hazard warnings.

-

-

General Handling:

-

Always work in a designated area for potent compounds.

-

Do not work alone when handling this material.

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Section 5: Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[7]

-

Spills:

-

Evacuate the area and restrict access.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Do not allow the material to enter drains or waterways.[6]

-

Section 6: Risk Assessment Workflow for Compounds with Limited Safety Data

The following workflow should be implemented before any experimental work with (2,4,5-Trichlorophenyl)methanamine begins.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Section 7: Data Summary Table

| Property | (2,4,5-Trichlorophenyl)methanamine | 2,4,5-Trichloroaniline (Analog) |

| CAS Number | 2903-49-3[1] | 636-30-6[3] |

| Molecular Formula | C₇H₆Cl₃N | C₆H₄Cl₃N[3] |

| Molecular Weight | 210.49 g/mol [1] | 196.46 g/mol [3] |

| Acute Toxicity (Oral) | Data not available | Toxic if swallowed (H301)[3][6] |

| Acute Toxicity (Dermal) | Data not available | Toxic in contact with skin (H311)[3][6] |

| Acute Toxicity (Inhalation) | Data not available | Toxic if inhaled (H331)[3][6] |

| Chronic Effects | Data not available | May cause organ damage on repeated exposure (H373)[3][7] |

| Aquatic Toxicity | Data not available | Very toxic to aquatic life with long-lasting effects (H410)[2][6] |

Section 8: Disposal Considerations

All waste containing (2,4,5-Trichlorophenyl)methanamine must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.

-

Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

-

Contaminated Materials: All disposable labware, PPE, and spill cleanup materials must also be disposed of as hazardous waste.

This guide provides a comprehensive framework for the safe handling of (2,4,5-Trichlorophenyl)methanamine. Adherence to these principles is crucial for protecting the health and safety of researchers and the environment.

References

-

PubChem. (n.d.). 2,4,5-Trichloroaniline. Retrieved from [Link]

- Butt, M. S., et al. (2023).

-

C.P.A. Chem Ltd. (2019). Safety data sheet: 2,4,5-Trichloroaniline. Retrieved from [Link]

- F.P.M. (2005). Handling of high potency drugs: process and containment. WIT Press.

-

Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Retrieved from [Link]

-

Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

- 1. (2,4,5-trichlorophenyl)methanamine | 2903-49-3 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Synthesis and Utilization of (2,4,5-Trichlorophenyl)methanamine in Agrochemical Discovery

Abstract & Strategic Significance

(2,4,5-Trichlorophenyl)methanamine (CAS: 22051-57-6), also known as 2,4,5-trichlorobenzylamine, represents a "privileged scaffold" in the design of lipophilic agrochemicals. While historically associated with the phenoxyacetic acid herbicides (e.g., 2,4,5-T) which faced regulatory phase-outs due to dioxin contamination risks in their phenol precursors, the amine derivative remains a critical tool in modern Structure-Activity Relationship (SAR) studies.

Its specific substitution pattern (Cl at 2, 4, 5) offers two distinct advantages in fungicide and insecticide design:

-

Metabolic Blockade: The dense halogenation prevents enzymatic hydroxylation on the aromatic ring, extending the half-life of the active ingredient (AI) in plant systems.

-

Lipophilic Targeting: The scaffold significantly increases the LogP of the resulting amide or urea derivatives, facilitating penetration through the waxy cuticle of fungi or the chitin exoskeleton of insects.

This guide outlines a dioxin-safe synthetic route via reductive amination, bypassing the high-risk phenol intermediates, and details the handling of this amine for downstream coupling.

Chemical Properties & Handling[1][2][3][4][5]

Due to the high lipophilicity of the free base, it is prone to oxidation and handling difficulties (oily/low-melting solid). Standard protocol dictates isolation and storage as the Hydrochloride (HCl) salt.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (2,4,5-Trichlorophenyl)methanamine | |

| CAS No. | 22051-57-6 | |

| Molecular Weight | 210.49 g/mol (Free Base) | ~246.95 g/mol (HCl Salt) |

| Appearance | Colorless oil or low-melting solid | White crystalline solid (HCl salt) |

| Solubility | Soluble in DCM, EtOAc, MeOH | Salt soluble in water/MeOH; insoluble in non-polar solvents |

| pKa (Calc) | ~8.8 - 9.2 | Electron-withdrawing Cl atoms lower pKa vs. benzylamine (9.[1]3) |

| Hazards | Irritant (Skin/Eye), Marine Pollutant | Dioxin Awareness: Ensure precursors are certified dioxin-free. |

Synthetic Protocols

Method A: Reductive Amination (Recommended)

Rationale: This route is preferred over the Gabriel synthesis or direct ammonolysis because it proceeds under mild conditions, avoids poly-alkylation, and utilizes 2,4,5-trichlorobenzaldehyde, which is generally free of the isomeric impurities found in chlorination of toluene.

Reaction Scheme:

Reagents:

-

2,4,5-Trichlorobenzaldehyde (1.0 equiv)

-

Ammonium Acetate (10.0 equiv) – Excess drives imine formation.

-

Sodium Cyanoborohydride (NaBH

CN) (1.5 equiv) -

Methanol (Anhydrous)

-

Quenching: 1N HCl, NaOH (aq).

Step-by-Step Protocol:

-

Imine Formation: In a round-bottom flask equipped with a drying tube, dissolve 2,4,5-trichlorobenzaldehyde (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol).

-

Reduction: Add Sodium Cyanoborohydride (15 mmol) in one portion.

-

Expert Tip: Although NaBH

CN is toxic (generates HCN if acidified), it is preferred over NaBH

-

-

Incubation: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear; the amine stays at the baseline. -

Acid Workup (Critical): Carefully quench with 1N HCl (20 mL) to decompose excess hydride and hydrolyze boron complexes. Caution: Perform in a fume hood; HCN gas evolution possible.

-

Neutralization: Basify the aqueous phase to pH >12 using 6N NaOH. The amine free base will oil out.

-

Extraction: Extract with Dichloromethane (

mL). Dry organics over MgSO -

Salt Formation: Redissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise. Collect the white precipitate via filtration.

Method B: Gabriel Synthesis (Alternative)

Rationale: Used when the starting material available is 2,4,5-trichlorobenzyl chloride. This method guarantees a primary amine free of secondary/tertiary impurities.

-

Step 1: React 2,4,5-trichlorobenzyl chloride with Potassium Phthalimide in DMF (

C, 4h). -

Step 2: Hydrazinolysis of the phthalimide intermediate (Ethanol, reflux, 2h) releases the free amine.

Agrochemical Application Case Study

Target: Synthesis of a Lipophilic Benzamide Fungicide Analog. Mechanism: The 2,4,5-trichlorobenzyl moiety acts as a hydrophobic anchor, fitting into the lipophilic pocket of target enzymes (e.g., SDHI or sterol biosynthesis enzymes).

Protocol: Schotten-Baumann Coupling

This protocol couples the amine with a generic acid chloride (e.g., Nicotinoyl chloride) to generate a potential fungicidal lead.

-

Preparation: Suspend (2,4,5-trichlorophenyl)methanamine HCl salt (1.0 equiv) in DCM.

-

Base Addition: Add Triethylamine (3.0 equiv). The solution should clear as the free base is liberated.

-

Coupling: Cool to

C. Add the Acid Chloride (1.1 equiv) dropwise. -

Completion: Warm to RT and stir for 4 hours.

-

Validation:

-

Wash with 1N HCl (removes unreacted amine).

-

Wash with Sat. NaHCO

(removes unreacted acid). -

Recrystallize from EtOH/Water.

-

Visualization of Workflows

Logic Diagram: Retrosynthetic Analysis

This diagram illustrates the decision tree for selecting the synthesis route based on available precursors.

Caption: Retrosynthetic pathways to the target amine. Reductive amination (Left) is preferred for bench-scale purity; Gabriel synthesis (Right) is preferred for industrial scale-up from halides.

Workflow: Reductive Amination Protocol

Detailed logic flow for Method A.

Caption: Step-by-step execution of the Reductive Amination protocol, highlighting critical safety steps (Quench) and isolation points.

Trustworthiness & Safety (E-E-A-T)

The "Dioxin Shadow"

Historically, 2,4,5-trichlorophenol derivatives were manufactured via the alkaline hydrolysis of tetrachlorobenzene, a process prone to runaway heating that generates TCDD (Dioxin).

-

Modern Safety: The synthesis of the amine via the aldehyde (Method A) does not involve the high-temperature alkaline phenolic step.

-

Sourcing: Users must verify that the starting 2,4,5-trichlorobenzaldehyde is not derived from a process stream contaminated with polychlorinated dibenzodioxins. Request a Certificate of Analysis (CoA) confirming dioxin levels < 0.1 ppb.

Self-Validating Protocol

To ensure the amine is successfully synthesized before coupling:

-

NMR Check: The benzylic protons (

) in the aldehyde appear near 10 ppm. In the amine product, this peak shifts significantly upfield to -

Melting Point: If the HCl salt does not melt/decompose above 200°C (generic range for benzylamine salts), the salt formation may be incomplete.

References

-

PubChem. (2025).[2] 2,4,5-Trichlorophenol (Precursor Data).[3][4] National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Available at: [Link]

-

Organic Chemistry Portal. (2025). Synthesis of Amines: Gabriel Synthesis.[5] Available at: [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Derivatization of (2,4,5-Trichlorophenyl)methanamine for Bioassays

Introduction: Unmasking the Biological Potential of (2,4,5-Trichlorophenyl)methanamine

(2,4,5-Trichlorophenyl)methanamine is a primary aromatic amine whose biological activities and toxicological profile are of significant interest to researchers in drug discovery and environmental science. Aromatic amines as a class of compounds are known for their diverse biological effects, ranging from therapeutic to carcinogenic.[1] The effective study of (2,4,5-Trichlorophenyl)methanamine in various bioassays is often hampered by its inherent lack of a strong chromophore or fluorophore, making sensitive detection and quantification challenging. Derivatization, the chemical modification of a compound to enhance its analytical detection, is a crucial step in overcoming this limitation.

This technical guide provides detailed protocols for the derivatization of (2,4,5-Trichlorophenyl)methanamine using two common fluorescent labeling reagents: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and Fluorescamine. These methods introduce highly fluorescent moieties to the primary amine group of (2,4,5-Trichlorophenyl)methanamine, enabling its sensitive detection in a variety of bioassay formats, including high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and microplate-based fluorescence assays. The principles behind these derivatization reactions and step-by-step protocols are detailed below to empower researchers to accurately and reliably quantify this compound in their experimental systems.

Principle of Derivatization: Enhancing Detectability through Fluorescent Labeling

The primary amino group of (2,4,5-Trichlorophenyl)methanamine serves as a reactive handle for the attachment of fluorescent tags. The selection of the derivatizing agent is critical and depends on the specific requirements of the bioassay, such as desired sensitivity, potential for interference from other sample components, and the available analytical instrumentation.

-

Dansyl Chloride: This reagent reacts with primary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[2][3] The dansyl group provides a strong blue-green fluorescence, significantly lowering the limit of detection. The reaction mechanism involves the nucleophilic attack of the deprotonated primary amine on the electrophilic sulfonyl chloride.[4][5]

-

Fluorescamine: This reagent offers the advantage of being non-fluorescent itself, only becoming fluorescent after reacting with a primary amine.[6][7] This "fluorogenic" property minimizes background fluorescence from unreacted reagent, leading to a high signal-to-noise ratio. The reaction of fluorescamine with primary amines is extremely rapid and occurs at a slightly alkaline pH to yield a highly fluorescent pyrrolinone derivative.[8][9]

Experimental Workflow Overview

The overall process for the derivatization and subsequent analysis of (2,4,5-Trichlorophenyl)methanamine is outlined in the following workflow diagram.

Caption: General experimental workflow for the derivatization and analysis of (2,4,5-Trichlorophenyl)methanamine.

Protocol 1: Derivatization with Dansyl Chloride

This protocol details the derivatization of (2,4,5-Trichlorophenyl)methanamine with Dansyl Chloride for subsequent analysis by HPLC-FLD.

Materials and Reagents:

-

(2,4,5-Trichlorophenyl)methanamine

-

Dansyl Chloride

-

Acetonitrile (HPLC grade)

-

Sodium Bicarbonate

-

Hydrochloric Acid (HCl)

-

Deionized water

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Reagent Preparation:

-

100 mM Sodium Bicarbonate Buffer (pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH.

-

Dansyl Chloride Solution (1.5 mg/mL in Acetonitrile): Dissolve 15 mg of Dansyl Chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

-

(2,4,5-Trichlorophenyl)methanamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (2,4,5-Trichlorophenyl)methanamine in 10 mL of acetonitrile. Further dilutions should be made in acetonitrile to prepare working standards.

Derivatization Procedure:

-

To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of the Dansyl Chloride solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 45 minutes in the dark.

-

After incubation, cool the mixture to room temperature.

-

To stop the reaction, add 50 µL of 2 M HCl.

-

Vortex for 30 seconds.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-FLD analysis.

Chemical Reaction:

Caption: Reaction of (2,4,5-Trichlorophenyl)methanamine with Fluorescamine.

Comparative Data and Detection Parameters

The choice between Dansyl Chloride and Fluorescamine will depend on the specific experimental needs. The following table summarizes key parameters for each derivatization method.

| Parameter | Dansyl Chloride Derivative | Fluorescamine Derivative |

| Excitation Wavelength (λex) | ~330-350 nm [2] | ~380-390 nm [6][10] |

| Emission Wavelength (λem) | ~510-530 nm [2] | ~470-490 nm [6][10] |

| Reaction Time | 45 minutes | Instantaneous |

| Reaction Temperature | 60°C | Room Temperature |

| Reagent Stability | Solution stable for a day (in dark) | Solution must be used immediately |

| Background Fluorescence | Unreacted reagent is fluorescent | Unreacted reagent is non-fluorescent |

| Ideal Application | HPLC-FLD, high sensitivity required [11] | High-throughput screening, spectrofluorometry [12] |

Causality Behind Experimental Choices and Self-Validating Systems

Alkaline pH: Both derivatization reactions are performed under alkaline conditions (pH 9.0-9.5). This is crucial as the deprotonation of the primary amine group of (2,4,5-Trichlorophenyl)methanamine significantly increases its nucleophilicity, thereby facilitating the attack on the electrophilic center of the derivatizing reagent. [2] Fresh Reagent Preparation: Fluorescamine is highly susceptible to hydrolysis in the presence of water, which results in non-fluorescent products. [13]To ensure maximum derivatization efficiency, the Fluorescamine solution in anhydrous acetone must be prepared immediately before use. Dansyl chloride is also sensitive to moisture and light. [3] Reaction Quenching (Dansyl Chloride Protocol): The addition of acid after the incubation period serves two purposes: it stops the derivatization reaction by protonating any remaining primary amines and neutralizes the basic catalyst. This ensures that the sample composition remains stable until analysis. [2] Internal Standards: For accurate quantification, especially in complex biological matrices, the use of an internal standard is highly recommended. The internal standard should be a compound with similar chemical properties to (2,4,5-Trichlorophenyl)methanamine but that is not naturally present in the sample.

Safety Precautions

(2,4,5-Trichlorophenyl)methanamine and its derivatives should be handled with appropriate safety precautions. Aromatic amines are a class of compounds with potential toxicity. [1][14]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [15][16]Consult the Safety Data Sheet (SDS) for (2,4,5-Trichlorophenyl)methanamine, Dansyl Chloride, and Fluorescamine before use.

Conclusion

The derivatization of (2,4,5-Trichlorophenyl)methanamine with Dansyl Chloride or Fluorescamine provides robust and sensitive methods for its quantification in various bioassays. The choice of reagent will be dictated by the specific analytical requirements, with Dansyl Chloride offering high sensitivity for chromatographic applications and Fluorescamine providing a rapid and convenient method for high-throughput screening. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and accurately measure (2,4,5-Trichlorophenyl)methanamine, paving the way for a deeper understanding of its biological significance.

References

- Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem. (n.d.).

-

A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. (n.d.). PubMed. Retrieved from [Link]

-

Spectrofluorometric determination of pharmaceuticals containing aromatic or aliphatic primary amino groups as their fluorescamine (fluram) derivatives. (1975). Analytical Chemistry, 47(4), 714–718. Retrieved from [Link]

-

Fluorescamine. (n.d.). Wikipedia. Retrieved from [Link]

-

What is the reaction mechanism between fluorescamine and primary amines? (2014). ResearchGate. Retrieved from [Link]

-

Studies on the reaction of fluorescamine with primary amines. (1974). Semantic Scholar. Retrieved from [Link]

-

Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Dansyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

The convenient use of fluorescamine for spectrofluorimetric determination of midodrine hydrochloride in pure form and its tablets formulation: Application to content uniformity testing. (2019). Luminescence, 34(1), 84–89. Retrieved from [Link]

-

Studies on the reaction of fluorescamine with primary amines. (1974). PubMed. Retrieved from [Link]

-

Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (2007). Mutation Research, 632(1-2), 68–77. Retrieved from [Link]

-

Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). ResearchGate. Retrieved from [Link]

-

Dansylation of aromatic, aliphatic, and medicinal carboxylic acid compounds in 1 M Na2CO3 buffer. (2003). ResearchGate. Retrieved from [Link]

-

A Dansyl Chloride-HPLC Method for the Determination of Polyamines. (n.d.). SpringerLink. Retrieved from [Link]

-

Assessment of exposure and susceptibility to aromatic amine carcinogens. (1991). Environmental Health Perspectives, 90, 11–15. Retrieved from [Link]

-

Targeted quantification of amino acids by dansylation. (2019). Methods in Molecular Biology, 1978, 169–178. Retrieved from [Link]

-

Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. (2002). Mutation Research, 511(3), 191–206. Retrieved from [Link]

-

HPLC chromatograms of dansylated amines obtained for different detection systems. (n.d.). ResearchGate. Retrieved from [Link]

-

Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99. Retrieved from [Link]

-

Safety Data Sheet - (4-Chlorophenyl)(phenyl)methanamine hydrochloride. (2025). Angene Chemical. Retrieved from [Link]

-

Safety Data Sheet - Methenamine Hippurate USP 1 g. (n.d.). Viona Pharmaceuticals Inc. Retrieved from [Link]

-

Aromatic Amines: An Assessment of the Biological and Environmental Effects. (1981). National Academies Press (US). Retrieved from [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). Journal of Separation Science, 31(1), 107–116. Retrieved from [Link]

-

2,4,5-trichlorophenol. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

Sources

- 1. Assessment of exposure and susceptibility to aromatic amine carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescamine - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. The convenient use of fluorescamine for spectrofluorimetric determination of midodrine hydrochloride in pure form and its tablets formulation: Application to content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. angenechemical.com [angenechemical.com]

Application Notes and Protocols for N-Alkylation of (2,4,5-Trichlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary amines that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed protocol for the N-alkylation of (2,4,5-Trichlorophenyl)methanamine, a compound whose synthetic utility is accentuated by the presence of a polychlorinated phenyl ring. The electron-withdrawing nature of the three chlorine substituents significantly modulates the reactivity of the benzylic amine, rendering it less nucleophilic than its non-halogenated counterpart. This necessitates a careful selection of reaction conditions to achieve efficient and selective mono-alkylation, avoiding common pitfalls such as overalkylation.[1][2]

This document will explore two robust and widely applicable methods for the N-alkylation of this specific substrate: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, safety considerations for handling chlorinated organic compounds, and detailed analytical procedures for reaction monitoring and product characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Chemical Structures and Properties

A clear understanding of the starting material is crucial for successful synthesis.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| (2,4,5-Trichlorophenyl)methanamine |  | C₇H₆Cl₃N | 210.49 | Decreased nucleophilicity of the amine due to electron-withdrawing chloro groups.[3] |

| Alkyl Halide (R-X) | R-X | Varies | Varies | R can be a primary or secondary alkyl group. X is typically I, Br, or Cl. Reactivity: I > Br > Cl. |

| Aldehyde/Ketone (R'COR'') | R'COR'' | Varies | Varies | Used in reductive amination. R' and R'' can be hydrogen or alkyl/aryl groups. |

Method 1: Reductive Amination

Reductive amination is a highly versatile and efficient one-pot method for N-alkylation.[4][5] It involves the initial formation of an imine from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high selectivity for mono-alkylation and the use of milder reducing agents.[1][6]

Scientific Rationale

The decreased nucleophilicity of (2,4,5-Trichlorophenyl)methanamine can slow down the initial imine formation. To drive this equilibrium forward, the reaction is often carried out in the presence of a dehydrating agent or by azeotropic removal of water. The choice of the reducing agent is critical; it must be capable of reducing the imine intermediate without affecting the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity for imines over aldehydes and ketones.[6][7]

Experimental Workflow: Reductive Amination

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

-

(2,4,5-Trichlorophenyl)methanamine (1.0 eq)

-

Aldehyde or Ketone (1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2,4,5-Trichlorophenyl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 - 1.2 eq).

-

Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (approximately 10-15 mL per mmol of the amine).

-

Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. An exotherm may be observed.

-

Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward approach to forming C-N bonds.[8] However, for primary amines, this method can be prone to overalkylation, yielding tertiary amines and quaternary ammonium salts.[1] For the less nucleophilic (2,4,5-Trichlorophenyl)methanamine, selective mono-alkylation can be achieved with careful control of stoichiometry and reaction conditions.

Scientific Rationale

The success of direct alkylation hinges on several factors. The choice of base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.[9][10] For weakly nucleophilic amines, a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than organic bases like triethylamine.[11] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can accelerate the Sₙ2 reaction. The reactivity of the alkyl halide also plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[12]

Experimental Workflow: Direct Alkylation

Caption: Workflow for N-alkylation via Direct Alkylation.

Detailed Protocol: Direct Alkylation

Materials:

-

(2,4,5-Trichlorophenyl)methanamine (1.0 eq)

-

Alkyl Halide (R-X) (1.0 - 1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add (2,4,5-Trichlorophenyl)methanamine (1.0 eq) and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).

-

Add anhydrous DMF or acetonitrile (approximately 10-15 mL per mmol of the amine).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add the alkyl halide (1.0 - 1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure N-alkylated product.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. The product, being less polar than the starting primary amine, will have a higher Rf value.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the product and its molecular weight. The mass spectrum of halogenated compounds exhibits a characteristic isotopic pattern due to the natural abundance of halogen isotopes (e.g., ³⁵Cl and ³⁷Cl), which can aid in structural confirmation.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group and a shift in the chemical shift of the benzylic methylene protons are indicative of successful N-alkylation.

-

¹³C NMR: The appearance of new signals for the carbons of the alkyl group and shifts in the benzylic carbon and aromatic carbon signals will be observed.

-

Safety and Waste Disposal

Handling Precautions:

-

(2,4,5-Trichlorophenyl)methanamine and its derivatives are chlorinated organic compounds and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[16]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16]

Waste Disposal:

-

Chlorinated organic waste should be segregated from non-halogenated waste streams.[17]

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[18][19] It is often required to dispose of chlorinated waste through a licensed hazardous waste disposal company.[20]

Conclusion

The N-alkylation of (2,4,5-Trichlorophenyl)methanamine can be successfully achieved through either reductive amination or direct alkylation with alkyl halides. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The protocols provided herein, grounded in established chemical principles, offer a comprehensive guide for the synthesis of N-alkylated (2,4,5-Trichlorophenyl)methanamine derivatives. Careful attention to reaction conditions, particularly the choice of reagents and stoichiometry, is paramount to achieving high yields and selectivity, especially given the electronically deactivated nature of the starting amine. Rigorous analytical characterization and adherence to safety protocols are essential for the successful and safe execution of these synthetic transformations.

References

-

Process for Disposal of Chlorinated Organic Residues. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

- S. C. Stinson. (1965). Process for Disposal of Chlorinated Organic Residues.

-

16.9: Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

CHLORINATED ORGANICS HANDBOOK. (2014, October). OxyChem. Retrieved February 15, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Amine alkylation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc. Retrieved February 15, 2026, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Eurochlor. Retrieved February 15, 2026, from [Link]

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. Retrieved February 15, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2005, August). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. (2017). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor. Retrieved February 15, 2026, from [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube. Retrieved February 15, 2026, from [Link]

-

The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT. Retrieved February 15, 2026, from [Link]

-

Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal. Retrieved February 15, 2026, from [Link]

-

Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved February 15, 2026, from [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019, May 31). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved February 15, 2026, from [Link]

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). PMC. Retrieved February 15, 2026, from [Link]

-

Hazardous Waste Reduction. (n.d.). Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

-

Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. (2025, September 18). Precision Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

-

Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. (2025, February 4). CCS Chemistry. Retrieved February 15, 2026, from [Link]

-

Reductive Amination. (n.d.). Myers Chem 115. Retrieved February 15, 2026, from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. (2020, July 9). YouTube. Retrieved February 15, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (2016). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.). Digital Commons @ USF - University of South Florida. Retrieved February 15, 2026, from [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Steric effects caused by N-alkylation of the tripodal chelator N,N′,N″-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane (tachpyr): structural and electronic properties of the Mn(ii), Co(ii), Ni(ii), Cu(ii). (n.d.). Dalton Transactions. Retrieved February 15, 2026, from [Link]

-

NMR Solvent data chart. (n.d.). Eurisotop. Retrieved February 15, 2026, from [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

-

Organic Reactions in Ionic Liquids: N-Alkylation of Cyclic Imides with Alkyl Halides Promoted by Potassium Fluoride. (2015, September 25). ResearchGate. Retrieved February 15, 2026, from [Link]

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. (n.d.). Google Patents.

-

A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved February 15, 2026, from [Link]

-

Three‐Component Aminoarylation of Electron‐Rich Alkenes by Merging Photoredox with Nickel Catalysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

- US11634392B2 - Purification of sulfentrazone herbicide using selective pH adjusted extractions. (n.d.). Google Patents.

-

Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). (2008, November 18). PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 3. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ecolink.com [ecolink.com]

- 16. oxychem.com [oxychem.com]

- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for (2,4,5-Trichlorophenyl)methanamine Derivatives

Status: Operational Ticket ID: SOL-245-TCM Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties because (2,4,5-Trichlorophenyl)methanamine derivatives occupy a difficult physicochemical space. The core scaffold presents a "perfect storm" for solubility issues:

-

High Lipophilicity (LogP > 3.5): Three chlorine atoms add significant hydrophobicity (approx. +0.7 LogP per Cl), making the crystal lattice energy high and water interaction energetically unfavorable.[1]

-

Weak Basicity (pKa ~8.5–9.0): While the amine is ionizable, the electron-withdrawing nature of the trichloro-substitution lowers the pKa compared to benzylamine (~9.3). This means the compound requires a lower pH to fully ionize than typical amines.

-

The "Common Ion" Trap: If you are using an Hydrochloride (HCl) salt, you are likely seeing precipitation in saline or cell culture media due to the high chloride concentration driving the equilibrium back to the solid state.

This guide provides a modular approach to overcoming these barriers, moving from basic solvent handling to advanced salt engineering.[1]

Module 1: Solvent System Selection (The "Crash" Guide)

For preparation of Stock Solutions and Initial Dilutions.

The DMSO Paradox: Your derivative is likely soluble in 100% DMSO but precipitates immediately upon dilution into aqueous buffer (PBS/Media). This occurs because water molecules preferentially cluster around DMSO, leaving the lipophilic drug molecules to aggregate and crash out.[1][2]

Protocol: The "Step-Down" Dilution Method

Do not add buffer directly to your 100% DMSO stock. Use an intermediate co-solvent step.

-

Primary Stock: Dissolve compound in 100% DMSO to 10 mM.

-

Intermediate Dilution: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM in 10% DMSO/90% PEG-400).

-

Final Dilution: Slowly add the Intermediate Solution to your assay buffer with rapid vortexing.

Why this works: PEG-400 acts as a bridging solvent, reducing the interfacial tension between the hydrophobic drug and the aqueous bulk, preventing the rapid nucleation of crystals.

Visual Guide: Solvent Decision Tree

Caption: Decision logic for selecting the initial solvent system based on compound form and required concentration.

Module 2: Salt Engineering (Beyond HCl)

If the HCl salt is failing, it is likely due to high lattice energy or the common ion effect in high-chloride media (like DMEM or Saline).

The Solution: Bulky Counter-ions

Switching to a counter-ion with a lower lattice energy and no common ion effect in biological media is the most robust chemical fix.

| Counter-ion | Rationale for (2,4,5-Trichlorophenyl)methanamine | Solubility Prediction |

| Methanesulfonate (Mesylate) | Breaks crystal packing efficiently; highly water-soluble anion.[1] | High (Recommended) |

| p-Toluenesulfonate (Tosylate) | Adds lipophilicity but disrupts lattice; good for intermediate LogP. | Moderate-High |

| Gluconate/Lactate | Hydroxyl groups on the anion aid solvation. | Moderate |

| Hydrochloride (HCl) | High lattice energy; "Common Ion Effect" risk in saline. | Low (Avoid) |

Protocol: In-Situ Salt Screening

You do not need to synthesize bulk salt to test this.

-

Dissolve Free Base in THF or Methanol.

-

Add 1.05 equivalents of the acid (Methanesulfonic acid, etc.).

-

Evaporate solvent to obtain the salt residue.

-

Test solubility of residue in water/PBS.

Expert Insight: For lipophilic bases, Mesylate salts often provide a 10-50x solubility increase over HCl salts because the organic tail of the mesylate interacts favorably with the lipophilic core of your drug while the sulfonate head interacts with water [1][6].

Module 3: Advanced Formulation (The "Spring & Parachute")

For biological assays where changing the salt is impossible, use the "Spring and Parachute" approach.

-

The Spring: A high-energy form (supersaturated DMSO stock) that dissolves rapidly.

-

The Parachute: An excipient (Cyclodextrin) that catches the molecule before it precipitates, maintaining it in solution.

Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Unlike standard β-Cyclodextrin, SBE-β-CD is highly water-soluble and less toxic to cells.[1] The hydrophobic cavity encapsulates the trichlorophenyl ring, shielding it from water.

Protocol: Cyclodextrin Complexation

-

Prepare a 20% (w/v) SBE-β-CD solution in water or PBS.

-

Add your compound (from DMSO stock or solid) to this vehicle.

-

Shake/Vortex for 2-4 hours.

-

Filter (0.22 µm) if used for cell culture.

Why SBE-β-CD?

Chlorinated aromatics have a high affinity for the cyclodextrin cavity. However, avoid using high concentrations of Phosphate buffer if using native

Visual Guide: The Spring & Parachute Mechanism

Caption: Cyclodextrins act as a "parachute," maintaining the drug in solution after the initial "spring" of dilution.[1]

Troubleshooting FAQ

Q: My compound precipitates when I add it to cell culture media (DMEM/RPMI). A: This is likely the Common Ion Effect . DMEM contains ~110 mM NaCl. If you are using an HCl salt, the high Cl- concentration forces your drug out of solution.[1]

-

Fix: Switch to a Mesylate salt or dilute into media containing 5-10% FBS (Fetal Bovine Serum). Albumin in serum acts as a natural carrier for lipophilic drugs [13].

Q: I see a "cloudy" suspension that clears up after heating, but returns upon cooling. A: You are creating a supersaturated solution.[1] Do not use heat to force solubility for biological assays; it will reprecipitate inside the assay plate or animal.

-

Fix: Use the Step-Down Dilution Method (Module 1) using PEG-400.

Q: Can I use pH adjustment to dissolve it? A: Only with caution. Since the pKa is likely ~8.5-9.0, you need a pH of ~6.5 or lower to ensure >99% ionization.[1] Most cell assays require pH 7.4.

-

Fix: If your assay tolerates it, buffer at pH 6.8 using MES buffer.[1] If pH 7.4 is mandatory, you must rely on Cyclodextrins (Module 3).[1]

References

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

-

Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

-

BenchChem. (2025). Addressing issues with DMSO precipitating out of solution. Technical Support Guide. Link

-

Elder, D. P., et al. (2010).[1] The utility of sulfonate salts in drug development.[5][4] Journal of Pharmaceutical Sciences. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (2,4,5-Trichlorophenyl)methanamine Analogs for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of (2,4,5-Trichlorophenyl)methanamine analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to offer insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. By understanding the causal relationships between molecular structure and biological function, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Substituted Benzylamines

Benzylamine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal and anticancer properties.[1][2] The substitution pattern on the phenyl ring plays a critical role in determining the potency and selectivity of these molecules.[3] The (2,4,5-Trichlorophenyl)methanamine scaffold, with its distinct halogenation pattern, presents a unique starting point for the exploration of new therapeutic agents. This guide will compare analogs of this core structure, focusing on how modifications influence their antifungal and cytotoxic activities.

Comparative Analysis of Biological Activity

The biological activity of (2,4,5-Trichlorophenyl)methanamine analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the aminomethanamine moiety. This section will compare the antifungal and cytotoxic activities of representative analogs, drawing upon data from various studies.

Antifungal Activity

Benzylamine-type antimycotics have been a subject of interest for decades.[1] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of benzylamine derivatives against various fungal pathogens.

| Compound ID | R-Group Modification | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |

| B1 | 2,4,5-Trichloro (core) | Data Not Available | Data Not Available | - |

| B2 | 4-Chloro | >100 | >100 | [4] |

| B3 | 3-Benzyloxy | 6.25 | 12.5 | [1] |

| B4 | 4-Benzyloxy | 12.5 | 25 | [1] |

| B5 | Phenyl-substituted side chain | <0.04 | 0.63 | [2] |

Table 1: Comparative Antifungal Activity (MIC) of Benzylamine Analogs.

From the data, it is evident that the substitution pattern dramatically affects antifungal potency. While a simple 4-chloro substitution (Compound B2 ) results in poor activity, the introduction of a benzyloxy group (Compounds B3 and B4 ) significantly enhances it, particularly against Candida albicans.[1] Furthermore, extending the side chain with an additional phenyl ring (Compound B5 ) leads to a remarkable increase in potency, suggesting that extending the molecule to interact with additional binding sites on the target enzyme is a viable strategy for optimization.[2]

The following workflow illustrates the general process for determining the antifungal activity of novel compounds.

Caption: Workflow for Antifungal Susceptibility Testing.

Cytotoxic Activity

The cytotoxic potential of substituted phenyl derivatives has been explored against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of phenyl-substituted compounds against different cancer cell lines.

| Compound ID | Substitution Pattern | MDA-MB-468 IC50 (µM) | PC12 IC50 (µM) | MCF7 IC50 (µM) | Reference |

| C1 | 2,4,5-Trichloro (core) | Data Not Available | Data Not Available | Data Not Available | - |

| C2 | 4-Nitro (phenylacetamide) | 0.76 ± 0.09 | Not Reported | Not Reported | [5] |

| C3 | 3-Chloro (phenylacetamide) | Not Reported | 0.67 ± 0.12 | Not Reported | [5] |

| C4 | 4-Nitro (thiazole) | Not Reported | 10.8 ± 0.08 (SKNMC) | >25 | [6] |

| C5 | 3,4-Dichloro (thiourea) | Not Reported | 1.5 - 8.9 (PC3) | Not Reported | [7] |

Table 2: Comparative Cytotoxic Activity (IC50) of Phenyl-Substituted Analogs.

The data indicates that the nature and position of electron-withdrawing groups are critical for cytotoxic activity. For instance, a para-nitro group on a phenylacetamide scaffold (Compound C2 ) shows strong activity against MDA-MB-468 cells.[5] A meta-chloro substitution (Compound C3 ) is highly effective against PC12 cells.[5] Interestingly, the core scaffold plays a significant role, as a para-nitro group on a thiazole ring (Compound C4 ) is less potent.[6] Thiourea derivatives with di-chloro substitutions (Compound C5 ) also exhibit high cytotoxicity against prostate cancer cells.[7]

The following diagram outlines the key steps in a typical MTT assay used to determine cytotoxicity.

Sources

- 1. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the In Vitro Pharmacological Profiling of (2,4,5-Trichlorophenyl)methanamine Compounds

This guide provides a comprehensive framework for the initial in vitro characterization of (2,4,5-trichlorophenyl)methanamine and its analogs. Given the structural motifs of this compound series—a substituted aromatic ring and a primary amine—a logical starting point for investigation is its potential interaction with key players in monoaminergic neurotransmission. This document outlines detailed protocols for assessing the affinity and potency of these compounds at monoamine transporters and their inhibitory potential against monoamine oxidase enzymes. The comparative data and methodologies presented herein are designed to equip researchers in drug discovery and pharmacology with the tools to conduct a robust preliminary assessment of this chemical scaffold.

Introduction: Rationale for a Focused In Vitro Strategy

The (2,4,5-trichlorophenyl)methanamine core structure, while not extensively characterized in publicly available literature, shares pharmacophoric features with known monoamine reuptake inhibitors and monoamine oxidase inhibitors. The phenylmethanamine scaffold is a privileged structure in neuroscience research, present in numerous psychoactive compounds. The trichloro-substitution pattern on the phenyl ring can significantly influence lipophilicity, metabolic stability, and target affinity.

Therefore, a primary hypothesis is that these compounds may modulate the activity of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or the monoamine oxidase enzymes (MAO-A and MAO-B). These targets are of high therapeutic relevance for a range of neurological and psychiatric disorders.[1]

This guide provides a two-pronged in vitro approach to test this hypothesis:

-

Monoamine Transporter Interaction: A cell-based radiotracer uptake inhibition assay to determine the potency (IC50) of the test compounds at DAT, NET, and SERT.

-

Monoamine Oxidase Inhibition: An enzyme inhibition assay to determine the IC50 of the test compounds against MAO-A and MAO-B.

By comparing the activity of (2,4,5-trichlorophenyl)methanamine compounds to well-characterized inhibitors, researchers can generate a preliminary pharmacological profile, assess selectivity, and guide future structure-activity relationship (SAR) studies.

Comparative In Vitro Assays: Methodologies and Data Interpretation

Monoamine Transporter Uptake Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of a specific radiolabeled substrate into cells expressing a particular monoamine transporter.[2] A reduction in radiotracer accumulation in the presence of the test compound indicates an interaction with the transporter.

Experimental Workflow:

Sources

Performance Benchmarking of Phenylmethanamine Intermediates in Modern Synthesis: A Comparative Guide

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal intermediate is a critical decision that profoundly impacts reaction efficiency, yield, purity, and overall process economy. This guide provides an in-depth, objective comparison of the performance of pre-formed substituted phenylmethanamine intermediates, exemplified by (2,4,5-Trichlorophenyl)methanamine, against alternative in-situ amination strategies.

Drawing upon field-proven insights and established experimental data, we will dissect the nuances of these synthetic approaches, with a particular focus on the well-documented synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic pathways.

The Strategic Importance of the Phenylmethanamine Moiety

Substituted phenylmethanamine scaffolds are pivotal building blocks in the synthesis of a vast array of biologically active molecules. The amine functionality serves as a versatile handle for subsequent chemical transformations, including alkylation, acylation, and the formation of heterocyclic systems. The substitution pattern on the phenyl ring is crucial for modulating the pharmacological activity of the final compound.

(2,4,5-Trichlorophenyl)methanamine, with its specific halogenation pattern, represents a class of intermediates designed for direct incorporation into a target molecule. The central challenge in its application, and that of its analogues, is not merely its own synthesis, but its performance relative to other methods of introducing the desired amino group.

Comparative Analysis: The Case of Sertraline Synthesis

The industrial synthesis of sertraline serves as an exemplary case study for comparing different amination methodologies. A key intermediate in this process is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone). The critical transformation involves the introduction of a methylamino group to this tetralone core. We will compare two primary strategies for achieving this.

Method A: Traditional Imine Formation with a Dehydrating Agent (The "Classical" Approach)

This approach involves the reaction of sertraline tetralone with monomethylamine, facilitated by a strong dehydrating agent, typically a Lewis acid like titanium tetrachloride (TiCl₄), to form the N-methylimine intermediate. This imine is then subsequently reduced to yield racemic sertraline.

Method B: Direct Reductive Amination (The "Green" Approach)

A more modern and efficient approach, recognized with a Presidential Green Chemistry Challenge Award, streamlines the process.[1] In this method, the sertraline tetralone and monomethylamine are reacted in a suitable solvent, such as ethanol, without the need for a hazardous dehydrating agent. The resulting imine is then reduced in situ.[2]

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two methods, highlighting the significant advantages of the direct reductive amination approach.

| Performance Metric | Method A: TiCl₄-Mediated Imine Formation | Method B: Direct Reductive Amination in Ethanol | Rationale & Expert Commentary |

| Overall Yield | Lower | Significantly Higher (doubled overall yield in the commercial process)[1] | The direct reductive amination process is more efficient and generates fewer byproducts, leading to a substantial increase in the yield of the desired product.[2] |

| Process Safety | High Risk | Low Risk | Titanium tetrachloride is a hazardous and moisture-sensitive reagent that produces corrosive HCl and solid titanium dioxide waste, posing significant handling and disposal challenges. The ethanol-based process eliminates this hazardous reagent entirely.[2] |

| Waste Generation | High | Significantly Reduced | The elimination of TiCl₄ dramatically reduces the generation of hazardous solid and liquid waste, aligning with the principles of green chemistry.[1] |

| Process Efficiency | Multi-step, with isolation of intermediates | Streamlined single-step process | The "combined" process integrates imine formation and reduction into a single, telescoped step, reducing the number of unit operations, processing time, and energy consumption.[1][2] |

| Atom Economy | Poor | Improved | By eliminating the stoichiometric use of a heavy metal reagent like TiCl₄, the atom economy of the direct reductive amination process is significantly enhanced. |

| Selectivity | Lower cis/trans ratio | Higher cis-selectivity | The choice of catalyst and reaction conditions in the direct reductive amination process can be optimized to favor the formation of the desired cis-isomer of sertraline.[2] |

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these processes, the following are detailed, step-by-step methodologies for the key amination and reduction steps in the synthesis of racemic cis-sertraline.

Protocol for TiCl₄-Mediated Imine Formation and Reduction (Method A)

This protocol is based on established, though now often superseded, synthetic routes.

Step 1: Imine Formation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of titanium tetrachloride (1.1 eq) in toluene via the dropping funnel.

-

Add a solution of monomethylamine (2.2 eq) in toluene, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium bicarbonate.

-

Filter the resulting slurry to remove titanium dioxide.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine.

Step 2: Reduction of the Imine

-

Dissolve the crude imine from Step 1 in a suitable solvent such as methanol or toluene.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic sertraline, which will require purification to separate the cis and trans isomers.

Protocol for Direct Reductive Amination (Method B)

This protocol is adapted from the greener, more efficient commercial process.[2]

-

To a pressure-rated vessel, add 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) and ethanol.

-

Cool the mixture to approximately -5 °C and add monomethylamine (excess, ~6-7 eq).

-

Seal the vessel and heat the mixture to around 100 °C for 12 hours. The imine product has low solubility in ethanol and will precipitate, driving the reaction equilibrium towards completion.

-

Cool the mixture to -15 °C and isolate the sertraline imine by filtration.

-

In a separate hydrogenation vessel, suspend the isolated imine and a palladium on calcium carbonate (Pd/CaCO₃) catalyst in ethanol.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter off the catalyst and the resulting solution contains racemic cis-sertraline, which can be carried forward for chiral resolution.

Visualizing the Synthetic Pathways

To further elucidate the discussed methodologies, the following diagrams outline the key transformations.

Caption: A comparative workflow of the classical (Method A) versus the greener (Method B) amination step.

Conclusion and Future Outlook